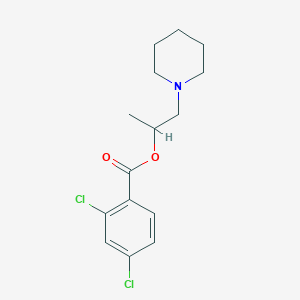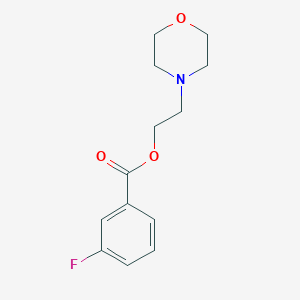
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, also known as CNMP, is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. CNMP is a pyridinium-based compound that is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is not yet fully understood. However, studies have suggested that 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium may increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several biochemical and physiological effects. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been shown to increase the concentration of acetylcholine in the brain, leading to improved cognitive function. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its excellent electrochemical properties. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is an ideal candidate for use in biosensors due to its ability to detect and measure various substances. However, one of the limitations of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium. One potential direction is the development of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium-based biosensors for the detection and measurement of various substances. Another potential direction is the investigation of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium's potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium and its potential applications in scientific research.
Conclusion
In conclusion, 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is synthesized through a multi-step process involving several chemical reactions. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in biosensors and as a treatment for cognitive disorders. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several biochemical and physiological effects, including increased concentration of acetylcholine in the brain and antioxidant properties. While 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several advantages for use in lab experiments, its complex synthesis method is a limitation. There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, including the development of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium-based biosensors and investigation of its potential as a treatment for cognitive disorders.
Métodos De Síntesis
The synthesis of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with naphthalen-1-ylmethanol to form 2-(naphthalen-1-ylmethyl)nicotinoyl chloride. The third and final step involves the reaction of 2-(naphthalen-1-ylmethyl)nicotinoyl chloride with ammonium carbonate to form 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in scientific research. One of the most promising applications of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is in the development of biosensors. Biosensors are devices that use biological molecules to detect and measure various substances. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been shown to have excellent electrochemical properties, making it an ideal candidate for use in biosensors.
Propiedades
Nombre del producto |
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium |
|---|---|
Fórmula molecular |
C17H15N2O+ |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylmethyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-17(20)15-8-4-10-19(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2,(H-,18,20)/p+1 |
Clave InChI |
QCDKBEKYDAYBEL-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)




![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)




